1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid
Description
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with methyl groups at the 1- and 3-positions and a carboxylic acid moiety at the 5-position. Its molecular formula is C₅H₇N₃O₂, with a molecular weight of 141.13 g/mol. The compound is often utilized as a ligand or intermediate in coordination chemistry and pharmaceutical research. Its lithium salt (Li(C₅H₆N₃O₂)) has been characterized with a molecular weight of 147.063 g/mol and a ChemSpider ID of 65422474 . Commercial availability is confirmed by product listings from suppliers like CymitQuimica .
The compound’s structural rigidity and dual functional groups (methyl and carboxylic acid) make it versatile for applications in metal-organic frameworks (MOFs), energetic materials, and corrosion inhibition.
Properties
IUPAC Name |
2,5-dimethyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(5(9)10)8(2)7-3/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNNEWIBWZAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236145 | |
| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023307-69-8 | |
| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023307-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with acetic anhydride can yield the desired compound. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Amino Group (Hatzc): Enables hydrogen bonding and metal coordination, critical for MOFs and energetic materials . Chlorine (5-Chloro derivative): Increases electronegativity, altering acidity (pKa) and reactivity in nucleophilic substitutions . Dicarboxylic Acid: Forms robust coordination networks due to dual -COOH groups, as seen in Zn and Mn complexes .
Physical Properties :
Table 2: Application-Specific Comparisons
Critical Insights :
- MOFs: Hatzc forms 3D frameworks (e.g., [ZnF(AmTAZ)] with hollow nanotubular channels ), while the 1,3-dimethyl variant’s steric bulk may limit similar architectures.
- Energetic Properties: Hatzc-based Mn complexes exhibit detonation velocities up to 8,020 m/s, outperforming traditional explosives like TNT . No data exists for the 1,3-dimethyl compound.
- Acidity : The 5-carboxylic acid group in all derivatives enables deprotonation for salt formation, but electron-withdrawing substituents (Cl) increase acidity compared to methyl groups .
Biological Activity
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, along with two methyl groups and a carboxylic acid functional group. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Triazole derivatives are often investigated for their ability to inhibit the growth of various pathogens. The specific mechanisms through which this compound exerts its antimicrobial effects are not fully elucidated but may involve interference with nucleic acid synthesis or enzyme inhibition in microbial cells.
Antifungal Activity
The compound also shows antifungal properties , making it a candidate for further exploration in the development of antifungal agents. Triazoles are commonly used in clinical settings to treat fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.
Synthesis and Activity Correlation
The synthesis of this compound typically involves reactions similar to those used for other triazole derivatives. One method includes the cyclization of hydrazonoyl chlorides with various amines . The biological evaluation of synthesized derivatives often reveals a correlation between structural modifications and enhanced biological activity.
Comparative Analysis of Triazole Derivatives
A comparative analysis was conducted on various triazole derivatives to evaluate their biological activities. The following table summarizes key findings related to different derivatives and their respective activities:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Potential |
| Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | High | High | Low |
| Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | High | Moderate | Moderate |
This table indicates that while this compound shows moderate activity across different biological assays, its derivatives often exhibit enhanced potency due to structural modifications.
The mechanism of action for triazole compounds typically involves:
- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in nucleic acid synthesis.
- Cell Membrane Disruption : By targeting ergosterol biosynthesis in fungi.
- Induction of Apoptosis : Some studies indicate that triazoles can activate apoptotic pathways in cancer cells through ROS elevation and autophagy modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
